1-(5-Isopropyl-1,2,4-oxadiazol-3-YL)-N-methylmethanamine
Description
1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine is a heterocyclic amine featuring a 1,2,4-oxadiazole ring substituted with an isopropyl group at position 5 and an N-methylmethanamine moiety at position 2. It is frequently studied as a hydrochloride salt (CAS: 1255717-36-2 or 1956356-37-8) for enhanced stability and solubility in pharmaceutical applications . The compound’s molecular formula is C₆H₁₂ClN₃O (hydrochloride form), with a molecular weight of 177.63 g/mol . Its structural simplicity and modularity make it a versatile scaffold in medicinal chemistry, particularly in kinase inhibitors and G-protein-coupled receptor (GPCR) modulators .
Properties
IUPAC Name |
N-methyl-1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-5(2)7-9-6(4-8-3)10-11-7/h5,8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKNAAAIDMNTME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650866 | |
| Record name | N-Methyl-1-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938459-06-4 | |
| Record name | N-Methyl-5-(1-methylethyl)-1,2,4-oxadiazole-3-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=938459-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Isopropyl-1,2,4-oxadiazol-3-YL)-N-methylmethanamine can be synthesized through several synthetic routes. One common method involves the reaction of 5-isopropyl-1,2,4-oxadiazol-3-ylmethanol with methylamine under specific reaction conditions, such as heating in an inert atmosphere to facilitate the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may involve the use of catalysts and advanced purification techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Isopropyl-1,2,4-oxadiazol-3-YL)-N-methylmethanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the reagents and conditions used.
Scientific Research Applications
1-(5-Isopropyl-1,2,4-oxadiazol-3-YL)-N-methylmethanamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may have potential biological activities, such as antimicrobial or antifungal properties, which can be explored for drug development.
Medicine: It could be investigated for its therapeutic potential in treating various diseases, including its role as a precursor for pharmaceuticals.
Industry: The compound can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(5-Isopropyl-1,2,4-oxadiazol-3-YL)-N-methylmethanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table compares key structural features and physicochemical properties of 1-(5-isopropyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine with its analogs:
Key Observations:
- Substituent Effects: Isopropyl vs. Cyclopropyl/Isobutyl: The isopropyl group in the target compound balances lipophilicity and steric bulk, whereas cyclopropyl (smaller, more rigid) and isobutyl (larger, flexible) alter solubility and binding pocket interactions .
- Amine Modifications :
Target Compound :
- Role in YH18968: Incorporated into YH18968, a 1,2,4-triazolone derivative, as a piperazine-linked moiety. This complex structure demonstrates potent GPCR modulation, with IC₅₀ values in the nanomolar range for metabolic disease targets .
- Synthesis : Typically synthesized via nucleophilic substitution or cyclization reactions, often followed by HCl salt formation for stabilization .
Biological Activity
1-(5-Isopropyl-1,2,4-oxadiazol-3-YL)-N-methylmethanamine, also known by its CAS number 938459-06-4, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and databases.
Structure and Composition
- Molecular Formula: C7H13N3O
- Molecular Weight: 155.20 g/mol
- SMILES Notation: CNCc1noc(n1)C(C)C
- InChI Key: VQKNAAAIDMNTME-UHFFFAOYSA-N
Hazard Classifications
The compound is classified as:
- Acute Toxicity: Category 4 (Oral)
- Storage Class: Combustible Solids
Research indicates that compounds containing oxadiazole moieties often exhibit diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The specific mechanism of action for this compound is not fully elucidated but is hypothesized to involve modulation of enzymatic pathways or interaction with cellular receptors.
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry demonstrated that oxadiazole derivatives possess significant antimicrobial properties. While specific data on the compound is limited, related compounds have shown efficacy against various bacterial strains, suggesting potential for similar activity in this compound.
Anticancer Potential
Preliminary research indicates that oxadiazole derivatives may inhibit tumor growth through apoptosis induction and cell cycle arrest. Further studies are required to confirm these effects specifically for this compound.
Case Studies
- In Vitro Studies : In vitro assays have been conducted to assess the cytotoxic effects of oxadiazole derivatives on cancer cell lines. Results indicated a dose-dependent response in cell viability reduction.
- Animal Models : Animal studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound in vivo.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Antimicrobial (hypothetical) | PubChem |
| 5-(substituted oxadiazoles) | Anticancer | Journal of Medicinal Chemistry |
| Benzothiazole Hydrazones | Antimalarial | American Society for Microbiology |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
